molecular formula C19H22N2O B11375145 2,5,6-trimethyl-1-(3-phenoxypropyl)-1H-benzimidazole

2,5,6-trimethyl-1-(3-phenoxypropyl)-1H-benzimidazole

Cat. No.: B11375145
M. Wt: 294.4 g/mol
InChI Key: CUQJDGARYJCBDK-UHFFFAOYSA-N
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Description

2,5,6-TRIMETHYL-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzodiazole family. Compounds in this family are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-TRIMETHYL-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxypropyl Group: This step might involve nucleophilic substitution reactions where a phenoxypropyl halide reacts with the benzodiazole core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions might target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: The phenoxypropyl group can participate in various substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the phenoxypropyl moiety.

Scientific Research Applications

2,5,6-TRIMETHYL-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: Known for its use in antifungal and antiparasitic drugs.

    2-Methylbenzimidazole: Used in the synthesis of pharmaceuticals and agrochemicals.

    Phenoxypropylbenzimidazole: Similar structure with potential biological activity.

Uniqueness

2,5,6-TRIMETHYL-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is unique due to the specific arrangement of its functional groups, which could confer distinct chemical and biological properties compared to other benzodiazole derivatives.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2,5,6-trimethyl-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C19H22N2O/c1-14-12-18-19(13-15(14)2)21(16(3)20-18)10-7-11-22-17-8-5-4-6-9-17/h4-6,8-9,12-13H,7,10-11H2,1-3H3

InChI Key

CUQJDGARYJCBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C)CCCOC3=CC=CC=C3

Origin of Product

United States

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